molecular formula C10H15N3O B7459418 N-cyclopentyl-1-methylpyrazole-4-carboxamide

N-cyclopentyl-1-methylpyrazole-4-carboxamide

Cat. No. B7459418
M. Wt: 193.25 g/mol
InChI Key: LNLPMHHECGVPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-methylpyrazole-4-carboxamide (CPPC) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

Scientific Research Applications

N-cyclopentyl-1-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-cyclopentyl-1-methylpyrazole-4-carboxamide has been used in animal models to study the role of COX-2 in various diseases, including cancer, arthritis, and Alzheimer's disease. It has also been studied as a potential treatment for chronic pain and inflammation.

Mechanism of Action

N-cyclopentyl-1-methylpyrazole-4-carboxamide selectively inhibits COX-2, which is an enzyme that is involved in the inflammatory response. COX-2 is upregulated in response to inflammation, and it catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-cyclopentyl-1-methylpyrazole-4-carboxamide reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-1-methylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in inflammation. It has also been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. In addition, N-cyclopentyl-1-methylpyrazole-4-carboxamide has been shown to have anti-tumor properties, and it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-1-methylpyrazole-4-carboxamide in lab experiments is that it is a selective inhibitor of COX-2, which allows researchers to study the role of COX-2 in various diseases. However, one limitation of using N-cyclopentyl-1-methylpyrazole-4-carboxamide is that it has a short half-life, which can make it difficult to study its effects over a longer period of time.

Future Directions

There are a number of future directions for research involving N-cyclopentyl-1-methylpyrazole-4-carboxamide. One direction is to study its potential therapeutic applications in more detail, particularly in the treatment of chronic pain and inflammation. Another direction is to develop new derivatives of N-cyclopentyl-1-methylpyrazole-4-carboxamide that have improved pharmacokinetic properties, such as a longer half-life. Finally, there is a need for more research to better understand the mechanism of action of N-cyclopentyl-1-methylpyrazole-4-carboxamide and its effects on various biochemical pathways.

Synthesis Methods

The synthesis of N-cyclopentyl-1-methylpyrazole-4-carboxamide involves the reaction of cyclopentanone with methyl hydrazine to form cyclopentyl methyl hydrazine. This intermediate is then reacted with ethyl oxalyl chloride to form a pyrazole ring, and the resulting compound is then treated with ammonia to form N-cyclopentyl-1-methylpyrazole-4-carboxamide.

properties

IUPAC Name

N-cyclopentyl-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13-7-8(6-11-13)10(14)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLPMHHECGVPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-methylpyrazole-4-carboxamide

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